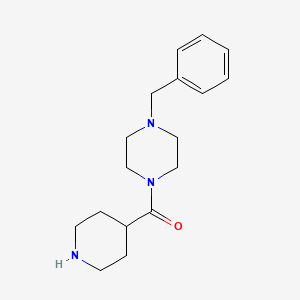

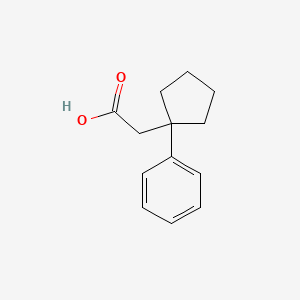

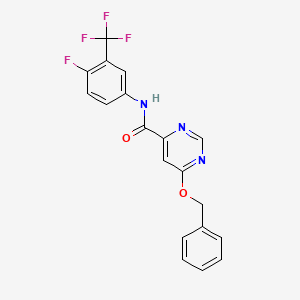

N-(3-methoxyphenyl)phenazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methoxyphenyl)phenazine-1-carboxamide” is a derivative of phenazine-1-carboxamide (PCN), a nitrogen-containing heterocyclic compound . PCN is strongly antagonistic to fungal phytopathogens . It has been the subject of research due to its high biocontrol activity, leading to efforts in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Synthesis Analysis

The biosynthesis of PCN employs non-toxic chemicals and potentially yields high results in environmentally-friendly settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, known as strain HT66, was isolated from the rice rhizosphere . This strain was identified as Pseudomonas chlororaphis . The secondary metabolite produced by this strain was identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum .

Chemical Reactions Analysis

The yield of PCN by the wild-type strain HT66 was 424.87 mg/L at 24 h . The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, suggesting that psrA and rpeA are PCN biosynthesis repressors .

Physical And Chemical Properties Analysis

Phenazines, including PCN, are nitrogen-containing heterocyclic pigments . They exhibit broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic potentialities in various niches .

Scientific Research Applications

Antifungal Applications

Phenazine-1-carboxamide derivatives, including N-(3-methoxyphenyl)phenazine-1-carboxamide, have shown strong antifungal properties, making them valuable in the development of biocontrol agents against fungal phytopathogens .

Agricultural Biocontrol

These compounds can be used in agriculture to protect crops from diseases, as demonstrated by the certification of phenazine-1-carboxylic acid as a pesticide in China .

Material Science

Functionalization of materials with phenazine-1-carboxamide can enhance their properties, such as in the creation of mesoporous silica with antifungal activity .

Genetic Engineering

Genetic engineering strategies targeting phenazine-1-carboxamide biosynthesis can improve yields and bioactivity of these compounds .

Mechanism of Action

- NNPCN interacts with these targets, affecting their function and ultimately inhibiting R. solani growth .

- These interactions disrupt cellular processes, leading to growth inhibition and structural damage in R. solani .

- NNPCN affects several metabolic pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-methoxyphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-25-14-7-4-6-13(12-14)21-20(24)15-8-5-11-18-19(15)23-17-10-3-2-9-16(17)22-18/h2-12H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSFKBSDGVIMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)phenazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)